methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Overview
Description
Azt-pmap is a novel aryl phosphate derivative of the anti-HIV nucleoside analogue.
Scientific Research Applications
Synthesis and Structural Characterization
- Research has explored efficient synthesis methods for pyrimidine derivatives, which include compounds similar to methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. For example, the cyclocondensation of specific methyl heptenoates derived from levulinic acid with amidines, leading to new types of glutamate-like pyrimidine propanoates, has been reported (Flores et al., 2013).
Biological Activities and Applications
- The synthesis of compounds with a similar structure has been examined for potential antitumor activities. For instance, specific enantiomers of methyl and ethyl propanoates, synthesized from L-tyrosine and D-tyrosine derivatives, have shown selective anti-tumor activities in vitro, highlighting the potential of these compounds in medical research and drug development (Xiong Jing, 2011).
Structural Analysis and Interactions
- Detailed structural and UV studies of related uracil derivatives have been conducted, providing insights into their molecular arrangements and interactions. This includes the analysis of crystal structures and thermal stabilities, which can inform the use of these compounds in various scientific applications (Ting Yao et al., 2013).
Properties
IUPAC Name |
methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)/t13-,15?,16?,17?,35?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUMCGXPKWOQFJ-SGTLBKTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N6O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142629-81-0 | |
Record name | Azt-pmap | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142629810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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